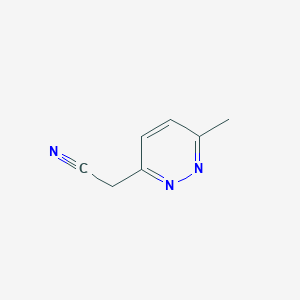
2-(6-Methylpyridazin-3-yl)acetonitrile
概要
説明
2-(6-Methylpyridazin-3-yl)acetonitrile is a chemical compound with the molecular formula C7H7N3. Its molecular weight is 133.15 . It is typically stored at room temperature and appears as a powder .
Physical and Chemical Properties The InChI code for this compound is 1S/C7H7N3/c1-6-2-3-7(4-5-8)10-9-6/h2-3H,4H2,1H3 .
科学的研究の応用
Ligand Substitution Reactions
Research indicates that in the presence of appropriate nucleophiles and under irradiation, complexes like Ru(trpy)(bpy)(NCCH3)2+ undergo ligand substitution reactions, displacing acetonitrile ligands. This finding is significant for understanding the photosubstitution reactions of such complexes (Hecker, Fanwick, & McMillin, 1991).
Anticancer Activity of Derivatives
A series of 2-(4,6-diamino-1,3,5-triazin-2-yl)-2-{[4-(dimethylamino)-phenyl]imino}acetonitriles were synthesized and showed notable in vitro antitumor activity. This research contributes to the development of new compounds for cancer treatment (Sa̧czewski, Bułakowska, Bednarski, & Grunert, 2006).
Luminescent Self-Assembled Heterodinuclear Complexes
Studies have explored the formation of luminescent, self-assembled heterodinuclear complexes using ligands like 2-{6-[N,N-diethylcarbamoyl]pyridin-2-yl}-1,1‘-dimethyl-5,5‘-methylene-2‘-(5-methylpyridin-2-yl)bis[1H-benzimidazole], which react with Ln(III) and Zn(II) in acetonitrile. This research aids in understanding the structural and photophysical properties of such complexes (Piguet, Bünzli, Bernardinelli, Hopfgartner, Petoud, & Schaad, 1996).
Synthesis of Pyridothiazine Derivatives
The synthesis of pyridothiazine derivatives starting from 2-chloro-6-methylpyridine-3-carbonitrile has been described. This approach offers a two-step process for creating derivatives that could be significant in various chemical syntheses (Kobayashi, Iitsuka, & Konishi, 2008).
Formation of Various Structures in Reactions
The interaction of acetonitrile with different compounds results in the formation of a wide variety of different cations and neutral compounds. Such findings are crucial in understanding the chemical behavior and potential applications of acetonitrile in various reactions (Salnikov, Genaev, Vasiliev, & Shubin, 2012).
Safety and Hazards
特性
IUPAC Name |
2-(6-methylpyridazin-3-yl)acetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3/c1-6-2-3-7(4-5-8)10-9-6/h2-3H,4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUBUNYSLMCHRAG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C=C1)CC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
133.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(6-Methylpyridazin-3-yl)acetonitrile | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

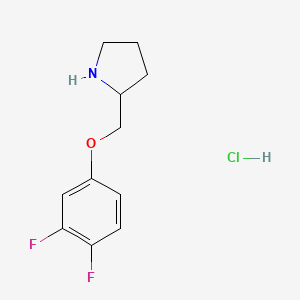

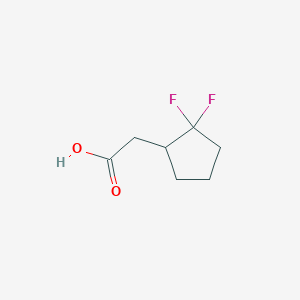

![1-[4-(Chloromethyl)benzyl]pyrrolidine hydrochloride](/img/structure/B1428800.png)
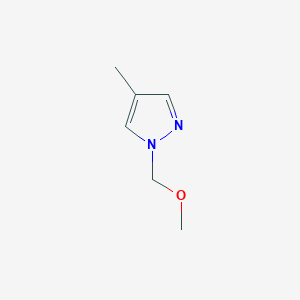
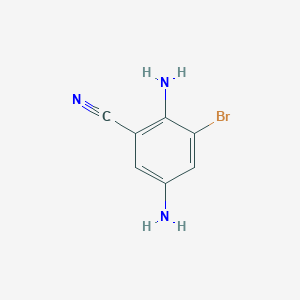
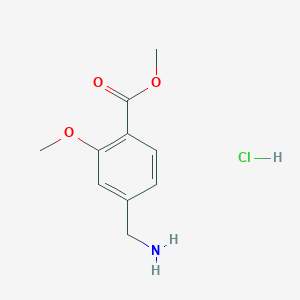
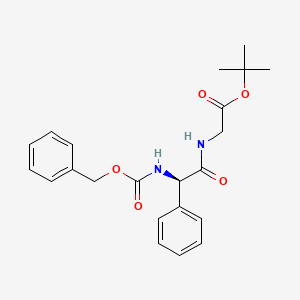

![1-[3,5-dimethyl-1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl]ethan-1-amine](/img/structure/B1428812.png)
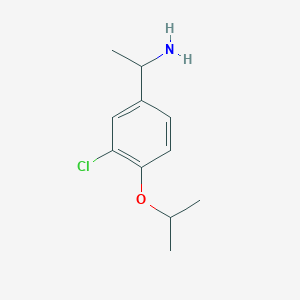
![[4-(2,6-Difluorophenyl)-1,3-thiazol-2-yl]methanol](/img/structure/B1428815.png)
